1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine-4-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a piperidine ring
Preparation Methods
The synthesis of 1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones or β-keto esters.
Coupling with Piperidine: The final step involves coupling the nitro-substituted pyrazole with piperidine-4-carboxamide under suitable reaction conditions, often using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. Major products formed include amino-substituted pyrazoles and carboxylic acids.
Scientific Research Applications
1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is studied for its potential use in the development of functional materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activity .
Comparison with Similar Compounds
1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also features a pyrazole ring with nitro substitutions and is known for its high thermal stability and energetic properties.
4-[(4-nitro-1H-pyrazole-3-carbonyl)amino]piperidine-1-carboxylic acid tert-butyl ester: This compound is structurally similar and is used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrazole and piperidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N5O4 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
1-(4-nitro-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C10H13N5O4/c11-9(16)6-1-3-14(4-2-6)10(17)8-7(15(18)19)5-12-13-8/h5-6H,1-4H2,(H2,11,16)(H,12,13) |
InChI Key |
LUIUPLGCBNPKMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
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